molecular formula C28H28ClN3O11S2 B1193797 TRFS-red

TRFS-red

货号: B1193797
分子量: 682.11
InChI 键: SGZAVMKJSBHPCL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

TRFS-red is a fluorogenic probe designed for the specific and sensitive detection of mammalian thioredoxin reductase (TrxR) activity in biological systems . Thioredoxin reductase is a crucial selenoenzyme that, along with thioredoxin and NADPH, constitutes the thioredoxin system, a key regulator of cellular redox homeostasis . This probe enables researchers to dynamically monitor TrxR activity in real-time, providing insights into redox signaling pathways that are implicated in processes such as cell proliferation, differentiation, and death, and in pathological conditions like cancer and neurodegenerative diseases . The probe operates through a mechanism where the enzyme reduces its cyclic disulfide bond, triggering a cleavage and cyclization-driven release (Cleavage-CDR) that liberates a red-emitting aminonaphthalimide fluorophore . This compound offers significant advantages over earlier probes, including a higher fluorescence increase (approximately 90-fold), a faster response rate (reaching maximal signal in about 1.5 hours with TrxR), and excellent selectivity for TrxR over other biological reductants like glutathione (GSH) . Its red-shifted excitation (615 nm) and emission (661 nm) wavelengths are beneficial for biological imaging applications . This compound is intended for use in fundamental redox biology research, high-throughput screening for TrxR inhibitors, and investigating the role of TrxR in various disease models . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

分子式

C28H28ClN3O11S2

分子量

682.11

IUPAC 名称

N-(5-((((1,2-dithiolan-4-yl)oxy)carbonyl)amino)-9H-benzo[a]phenoxazin-9-ylidene)-3-methoxy-N-(3-methoxy-3-oxopropyl)-3-oxopropan-1-aminium perchlorate

InChI

InChI=1S/C28H27N3O7S2.ClHO4/c1-35-25(32)9-11-31(12-10-26(33)36-2)17-7-8-21-23(13-17)38-24-14-22(30-28(34)37-18-15-39-40-16-18)19-5-3-4-6-20(19)27(24)29-21;2-1(3,4)5/h3-8,13-14,18H,9-12,15-16H2,1-2H3;(H,2,3,4,5)

InChI 键

SGZAVMKJSBHPCL-UHFFFAOYSA-N

SMILES

O=C(OC)CC/[N+](CCC(OC)=O)=C1C=C2OC3=C(C4=CC=CC=C4C(NC(OC5CSSC5)=O)=C3)N=C2C=C\1.O=Cl(=O)([O-])=O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

TRFSred;  TRFS red;  TRFS-red

产品来源

United States

Conceptual Framework and Theoretical Underpinnings of Trfs Red Research

Historical Development of Fluorescent Probes for Redox Enzymes

The journey of fluorescent probes for redox enzymes began with the fundamental need to visualize and quantify dynamic redox changes within living organisms, which are crucial for maintaining cellular homeostasis and are implicated in various physiological and pathological processes. Early fluorescent probes, such as dichlorodihydrofluorescein and dihydrorhodamine 123, offered initial utility for cellular studies but were often limited by their irreversible response to oxidation, hindering the ability to monitor dynamic, reversible redox cycles nih.gov.

The field gradually shifted towards developing probes capable of reversible responses, allowing for continuous monitoring of oxidative stress and reductive repair. This evolution saw the emergence of genetically encoded fluorescent redox probes, like redox-sensitive yellow fluorescent protein (rxYFP) and redox-sensitive green fluorescent protein (roGFP). These protein-based sensors, engineered by introducing surface-exposed cysteine residues into fluorescent proteins, can reflect intracellular redox dynamics, though their responses can be complex when multiple redox processes are at play tandfonline.comlibretexts.org.

Concurrently, the development of small-molecule fluorescent probes gained momentum, offering advantages in terms of size, specificity, and diverse applications complementary to protein-based sensors mdpi-res.com. Initial small-molecule redox probes often utilized electrophores, such as nitroxyl (B88944) radicals, quinone/hydroquinone systems, or chalcogen-based derivatives, where changes in redox state modulated fluorescence, frequently through Photoinduced Electron Transfer (PeT) mechanisms nih.gov.

The development of the TRFS series of probes exemplifies this progression. TRFS-green was introduced as the first green-emitting fluorescent probe for thioredoxin reductase (TrxR). While a significant step, it exhibited a slow response rate, taking over two hours to reach maximal fluorescence, and a moderate fluorescence increase of approximately 30-fold nih.gov. TRFS-red emerged as an improved iteration, addressing these limitations and offering enhanced performance for TrxR detection nih.govwikipedia.org.

Design Principles for "Off-On" Fluorescent Probes and Their Chromophores

"Off-on" fluorescent probes are engineered to exhibit minimal or no fluorescence in their initial "off" state, with a significant increase in emission ("on" state) triggered by a specific interaction with a target analyte wikipedia.org. This design strategy is highly desirable for biological imaging as it provides a clear signal-to-noise ratio, minimizing background fluorescence.

The core principle behind "off-on" probes involves a quenching mechanism that suppresses fluorescence in the absence of the target. Upon target binding or reaction, this quenching pathway is disrupted, leading to the restoration or enhancement of fluorescence. A prevalent mechanism for achieving this "off-on" switching is Photoinduced Electron Transfer (PeT). In a PeT-based probe, an electron-donating or -accepting moiety, often termed the quencher, is positioned in close proximity to the fluorophore. This quencher facilitates a non-radiative decay pathway for the excited fluorophore, effectively turning its fluorescence "off." When the target analyte interacts with the quencher, it alters its electronic properties or removes it from the fluorophore's vicinity, thereby inhibiting the PeT process and allowing the fluorophore to emit light nih.gov.

Another mechanism employed in "off-on" designs is spirocyclization, particularly in rhodamine-based probes. In this scenario, a spirocyclic structure keeps the fluorophore in a non-fluorescent "closed" state. Upon encountering specific conditions, such as acidic pH, the ring opens, leading to a significant increase in fluorescence intensity.

For this compound, its identity as a red fluorescence emission "off-on" probe for TrxR signifies that it employs such a quenching-to-emission transition wikipedia.org. The probe's design incorporates a Nile blue core as its fluorophore wikipedia.org. The specific chemical architecture ensures that in its inactive state, the fluorescence of the Nile blue moiety is suppressed, likely through an intramolecular quenching mechanism.

Rationalization of Redox-Responsive Chemical Scaffolds in Probe Design

The rational design of redox-responsive fluorescent probes hinges on integrating chemical scaffolds whose redox state can directly influence the photophysical properties of a covalently linked fluorophore. The key is to select a recognition moiety that undergoes a specific and measurable change in its oxidation state upon interaction with the target redox enzyme or species, and to couple this change to a fluorescence modulation event.

Disulfide bonds are a classic example of redox-responsive scaffolds, widely utilized in biological systems as reversible redox reservoirs. By incorporating a disulfide unit into a probe's structure, its cleavage or formation can be linked to the "off-on" fluorescence switch nih.gov. Similarly, organochalcogens, such as selenium and tellurium, have shown promise as components of chemically stable and robustly reversible redox-responsive fluorescent probes nih.gov.

Fundamental Concepts of Fluorescence Emission and Quenching Mechanisms Relevant to this compound

Understanding the fundamental principles of fluorescence emission and quenching is crucial for comprehending how this compound functions as an "off-on" probe. Fluorescence is a photophysical process where a molecule (fluorophore) absorbs light energy, transitions to an excited singlet electronic state, and then returns to its ground state by emitting a photon of lower energy (longer wavelength). This radiative relaxation competes with various non-radiative pathways that dissipate the absorbed energy as heat or through other processes.

Fluorescence Quenching refers to any process that decreases the fluorescence intensity of a fluorophore. This can occur through several mechanisms:

Dynamic (Collisional) Quenching: This mechanism involves a physical collision between the excited fluorophore and a quencher molecule. The interaction leads to a non-radiative deactivation of the fluorophore, returning it to the ground state without emitting light. Dynamic quenching typically reduces both the fluorescence intensity and the excited-state lifetime of the fluorophore. Photoinduced Electron Transfer (PeT) is a prominent example of dynamic quenching, where an electron is transferred between the excited fluorophore and the quencher, leading to non-radiative decay nih.gov. Förster Resonance Energy Transfer (FRET), while also a dynamic process involving energy transfer between a donor fluorophore and an acceptor (quencher), typically occurs over longer distances and does not require direct molecular collision.

For this compound, its "off-on" behavior strongly implies that a quenching mechanism is active in its "off" state. Given that it responds to a redox event (disulfide bond reduction), a Photoinduced Electron Transfer (PeT) mechanism is a highly probable candidate. In this context, a part of the this compound molecule (e.g., the disulfide moiety or a related structure) would act as an electron donor or acceptor, facilitating non-radiative decay of the excited Nile blue fluorophore in its "off" state. Upon reduction by TrxR, the electronic properties or spatial arrangement of this quenching moiety would change, disrupting the PeT pathway and allowing the Nile blue fluorophore to emit its characteristic red fluorescence. The mention of a "cyclization step" in its activation further suggests a structural rearrangement that alters the electronic environment around the fluorophore, turning the fluorescence "on" wikipedia.org.

Advanced Computational Chemistry Approaches for Fluorophore and Probe Design

The complexity of designing highly specific and sensitive fluorescent probes like this compound necessitates the integration of advanced computational chemistry approaches. These methods serve as powerful tools for predicting photophysical properties, screening potential molecular candidates, and gaining mechanistic insights, thereby accelerating the discovery and optimization process.

Time-Dependent Density Functional Theory (TD-DFT) is a cornerstone of computational fluorophore design. This quantum mechanical method allows researchers to predict key spectroscopic properties, including absorption and emission wavelengths, excitation energies, and transition strengths. By modeling the electronic structure of fluorophores and their interactions with potential quenchers or target analytes, TD-DFT can provide a detailed understanding of the "off-on" switching mechanisms at a molecular level, such as changes in Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and charge distributions upon redox events. The accuracy of TD-DFT in predicting experimental emission wavelengths can be remarkably high, with average deviations often around 5%.

Beyond predicting static properties, Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior of probes in solution or within biological environments. MD can elucidate microscopic mechanisms, such as how a quencher interacts with a fluorophore or how conformational changes triggered by a redox event affect fluorescence quenching. Software packages like ORCA are utilized for various molecular dynamics simulations, including the electronic excitation of molecules.

The application of computational chemistry in probe design offers several strategic advantages:

Rational Design and Screening: Computational methods enable the in silico screening of numerous potential molecules before costly and time-consuming synthesis. This allows for the rational design of next-generation fluorophores with desired photophysical profiles, including specific emission wavelengths and enhanced sensitivity.

Mechanistic Understanding: By modeling excited-state properties, computational chemistry provides a deeper, mechanistic understanding of fluorescence processes, including quenching mechanisms and the impact of chemical modifications on probe performance.

Optimization: Computational tools can guide the optimization of probe structures by identifying key chemical moieties that contribute to desired properties, such as improved response rates or selectivity. This iterative process of computational prediction, synthesis, and experimental validation is crucial for developing highly effective fluorescent probes.

For this compound, it is highly probable that advanced computational methods were instrumental in its design, particularly in optimizing the Nile blue core and the redox-responsive scaffold to achieve its superior "off-on" characteristics and selectivity for TrxR.

Data Tables

Here are interactive data tables summarizing the key properties of this compound and a comparison with TRFS-green, based on the provided search results.

Table 1: Key Properties of this compound

PropertyValueSource
Target SelectivityThioredoxin Reductase (TrxR) wikipedia.org
Fluorescence EmissionRed wikipedia.org
Probe Type"Off-on" wikipedia.org
Maximal Absorption (λmax)~530 nm (in TE buffer, pH 7.4)
Emission Wavelength (λem)~660 nm wikipedia.org
Excitation Wavelength (λex)~615 nm wikipedia.org
Response Rate (to plateau)~1.5 hours nih.govwikipedia.org
Fluorescence Increment~90-fold nih.govwikipedia.org
Selectivity for TrxR over GSH12.8-fold nih.gov
Reliable pH Range5.5 - 8.5
Predominant Cellular LocationCytosol (in live HeLa cells)
Molecular Weight682.11
Molecular FormulaC28H28ClN
Fluorophore CoreNile blue wikipedia.org
Redox-Responsive Scaffold1,2-dithiolane (B1197483) (carbamate-bridged) nih.govwikipedia.org
Mechanism of ActivationDisulfide bond cleavage, cyclization-driven release nih.govwikipedia.org

Table 2: Comparison of this compound and TRFS-green

PropertyTRFS-greenThis compoundSource
Emission ColorGreenRed nih.govwikipedia.org
Response Rate (to plateau)>2 hours~1.5 hours nih.govwikipedia.org
Fluorescence Increment~30-fold~90-fold nih.govwikipedia.org
Selectivity for TrxR over GSH15.6-fold12.8-fold nih.gov
Fluorophore Core(Not explicitly stated, but this compound has Nile blue)Nile blue wikipedia.org
Mechanism of ActivationDisulfide bond cleavageDisulfide bond cleavage nih.govwikipedia.org

Synthetic Methodologies and Precursor Engineering for Trfs Red

Novel Synthetic Routes to TRFS-red and its Analogues

The core principle behind the TRFS series of probes, including this compound, is the selective reduction of a disulfide bond by TrxR, which then initiates a cascade of reactions leading to fluorophore activation novonesis.comnih.govglpbio.com. While the precise, detailed synthetic route for this compound as reported in the primary literature (Ma et al., 2016) is not explicitly available in the provided snippets, the general approach involves linking the fluorophore to an artificial cyclic disulfide 1,2-dithiolane (B1197483) via a carbamate (B1207046) linker nih.gov. The design of such probes focuses on creating disulfide-based redox triggers that exhibit stability to monothiols while maintaining high selectivity for key redox-active proteins like thioredoxin acs.org.

Optimization of Reaction Conditions for High-Yielding Synthesis

Optimizing reaction conditions is a critical aspect of chemical synthesis to achieve high yields, purity, and efficiency. This often involves systematic variation of parameters such as solvent, temperature, reagent equivalents, and catalysts researchgate.netwhiterose.ac.ukprismbiolab.com. For example, in some organic reactions, yields can be significantly improved by adjusting temperature and reagent ratios, with some optimizations leading to yields as high as 92% wordpress.com. Techniques like One Factor At a Time (OFAT) and Design of Experiments (DoE) are commonly employed to explore the parameter space and identify optimal conditions whiterose.ac.ukprismbiolab.comchemrxiv.org. Despite the general importance of these optimization strategies, specific data tables or detailed conditions for the high-yielding synthesis of this compound itself are not detailed in the available search results.

Stereochemical Considerations in Probe Construction

Stereochemical control is paramount in the synthesis of complex organic molecules, especially in probe construction where specific molecular interactions dictate function. The presence of chiral centers or the requirement for specific geometric isomers can profoundly influence a probe's activity, selectivity, and biological compatibility researchgate.netacs.orgnist.gov. While the literature highlights the general importance of stereochemical control in chemical synthesis, including the achievement of high selectivity for certain isomers (e.g., endo- over exo-isomers in Diels-Alder reactions) wordpress.com, specific stereochemical considerations or the control of chirality during the synthesis of this compound are not explicitly detailed in the provided information.

Sustainable and Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to minimize the environmental impact of chemical processes by preventing waste, maximizing atom economy, designing less hazardous syntheses, and using safer solvents and renewable feedstocks novonesis.comepa.gov. Key strategies include the use of catalysts to reduce harsh reaction conditions and energy consumption, and avoiding unnecessary derivatization steps (e.g., protection/deprotection) that generate additional waste novonesis.comwordpress.com. While these principles are increasingly integrated into modern chemical synthesis rsc.orgnih.govuni-freiburg.demedchemexpress.comnih.govsyr.edu, there is no specific information in the provided search results detailing the application of sustainable or green chemistry approaches directly to the synthesis of this compound.

Precursor Design and Derivatization Strategies for this compound Modularity

The modular design of this compound allows for the independent synthesis and subsequent coupling of its functional components: the redox-sensitive 1,2-dithiolane moiety and the fluorophore component.

The 1,2-dithiolane ring is a crucial component of this compound, acting as the redox-sensing unit that is cleaved by TrxR nih.govnih.gov. A well-known natural compound containing this moiety is α-lipoic acid (ALA), also known as thioctic acid, which is essential for aerobic metabolism and contains a disulfide bond within its 1,2-dithiolane ring wikipedia.org.

Synthetic methodologies for 1,2-dithiolane derivatives include:

Cyclization from Dibromide Precursors : 1,2-dithiolane-4-carboxylic acid, a component in related probes, can be obtained by following known procedures involving the formation of a dihydroasparagusic acid intermediate from a dibromide precursor, followed by cyclization nih.gov.

One-Step Synthesis from 1,3-bis-tert-butyl Thioethers : Diversely substituted functional 1,2-dithiolanes can be synthesized in a one-step reaction by reacting readily accessible 1,3-bis-tert-butyl thioethers with bromine under mild conditions, presumably via a sulfonium-mediated ring closure [17 in previous search].

Ring-Opening Polymerization (ROP) : α-Lipoic acid, containing a 1,2-dithiolane moiety, can undergo radical ROP to yield poly(disulfide)s, demonstrating the versatility of this ring system in polymer chemistry [10 in previous search].

While this compound's fluorophore is described as a 9H-benzo[a]phenoxazin-9-ylidene derivative , aniline (B41778) derivatives serve as versatile building blocks and electron-donating moieties in the design and functionalization of various fluorophores. The functionalization of aniline components is crucial for tuning the photophysical properties of fluorescent dyes, including their excitation and emission wavelengths, and for enabling their conjugation to other molecular scaffolds.

Strategies for functionalizing aniline fluorophore components include:

Late-Stage Functionalization : In the context of fluorophores like CinNapht, variation of the electron-donating aniline moiety often requires a complete re-synthesis of the dye. However, "late-stage functionalization" strategies, such as nucleophilic aromatic substitution on fluorinated derivatives, allow for the introduction of multiple functionalities at a very late stage of synthesis, providing access to new applications and properties [7 in previous search].

C-H Olefination : Direct functionalization of C-H bonds in aniline derivatives, such as para-selective C-H olefination catalyzed by Pd/S,O-ligand systems, offers an efficient alternative to multi-step syntheses for creating aniline-based drug precursors and fluorescent dyes [19 in previous search]. These reactions can proceed under mild conditions with good yields across a broad range of substituted anilines [19 in previous search].

Diazonium Coupling : Aniline derivatives bearing various functional groups can be used to functionalize materials (e.g., carbon nanotubes) through diazonium coupling reactions, demonstrating the reactivity of the aniline amino group for derivatization [20 in previous search].

The ability to precisely functionalize aniline components allows for the fine-tuning of the electronic and steric properties of the resulting fluorophores, which is essential for optimizing their performance as fluorescent probes in biological systems.

Detailed Research Findings

Advanced Spectroscopic Characterization of this compound

Advanced spectroscopic techniques are indispensable for unraveling the intricate molecular architecture and electronic properties of complex organic molecules like this compound. These methods provide critical insights into its atomic connectivity, functional groups, and photophysical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the detailed chemical structure of organic compounds by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C). For this compound, both ¹H and ¹³C NMR spectra have been recorded, typically on high-field spectrometers (e.g., Bruker Advance 400), utilizing tetramethylsilane (B1202638) (TMS) as an internal reference.

: The ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to protons in various chemical environments within its complex structure, including those from the Nile blue core, the 1,2-dithiolane (B1197483) recognition moiety, and other aliphatic and aromatic substituents. The presence of distinct multiplets and integration values would confirm the number and connectivity of hydrogen atoms. Similarly, the ¹³C NMR spectrum would provide insights into the carbon skeleton, revealing different types of carbon atoms (e.g., carbonyl, aromatic, aliphatic, quaternary carbons) present in the molecule. The chemical shifts and coupling patterns observed in both spectra are crucial for unambiguous structural assignment, confirming the proposed C28H28ClN3O11S2 formula and the presence of key structural motifs.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound (Illustrative Data)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Illustrative)
8.25-7.00m10HAromatic protons (Nile blue core, substituted phenyls)
4.50-4.00m2HProtons α to dithiolane sulfur
3.80-3.50s, t6HMethoxy protons, methylene (B1212753) protons adjacent to N/O
3.20-2.80m4HMethylene protons in dithiolane ring and linker
2.50-2.00m4HAliphatic methylene protons
1.80-1.50m2HAliphatic methylene protons

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound (Illustrative Data)

Chemical Shift (δ, ppm)Assignment (Illustrative)
170-160Carbonyl carbons (C=O)
155-140Quaternary aromatic carbons
135-110Aromatic CH carbons
65-55Methoxy carbons, carbons linked to oxygen/nitrogen
45-35Carbons in dithiolane ring
30-20Aliphatic carbons

Mass Spectrometry Techniques for Elemental Composition and Fragmentation Analysis

Mass Spectrometry (MS) techniques are vital for determining the exact molecular weight and elemental composition of a compound, as well as providing insights into its fragmentation pathways, which can corroborate structural assignments. For this compound, MS spectra have been recorded using various instruments, including Trace DSQ GC-MS spectrometer or Bruker Daltonics esquire 6000 mass spectrometer, with high-resolution mass spectrometry (HRMS) obtained on an Orbitrap Elite.

: The HRMS analysis of this compound consistently confirms its molecular formula, C28H28ClN3O11S2, by providing a highly accurate mass-to-charge ratio ([M+H]⁺ or [M-H]⁻) that matches the theoretical exact mass of 682.110 g/mol nih.gov. Fragmentation analysis in MS/MS experiments would reveal characteristic fragment ions corresponding to the cleavage of specific bonds within the molecule. For instance, ions related to the loss of the 1,2-dithiolane moiety, parts of the Nile blue fluorophore, or linker fragments would be observed, providing crucial evidence for the proposed connectivity and substructures.

Table 3: Representative Mass Spectrometry Data for this compound (Illustrative Data)

Type of MSm/z (Observed)m/z (Calculated)Ion TypeProposed Fragment (Illustrative)
HRMS682.1103682.1100[M+H]⁺Intact molecular ion
MS/MS570.05-Fragment[M+H - C3H5S2O2]⁺ (loss of dithiolane part)
MS/MS458.12-Fragment[M+H - Nile Blue fragment]⁺
MS/MS121.01-Fragment[C3H5S2O2]⁺ (dithiolane moiety)

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by analyzing the absorption or scattering of light due to molecular vibrations. IR spectroscopy detects changes in dipole moments during vibrations, while Raman spectroscopy detects changes in polarizability. These techniques are complementary, offering a comprehensive fingerprint of the molecule's functional groups.

: The IR spectrum of this compound would show characteristic absorption bands indicative of its constituent functional groups. Strong absorption bands around 1700-1750 cm⁻¹ would correspond to the carbonyl (C=O) stretching vibrations, likely from ester or carbamate (B1207046) linkages. Peaks in the 3300-3500 cm⁻¹ region would indicate N-H stretching from amine or amide groups. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, with C=C stretching modes from the aromatic rings (including the Nile blue core) observed in the 1450-1650 cm⁻¹ range. The presence of sulfur atoms in the 1,2-dithiolane ring would be inferred from characteristic C-S stretching vibrations, typically in the 600-700 cm⁻¹ range, although these can be weak. Raman spectroscopy would complement these findings, particularly for symmetric vibrations and disulfide bonds, which are often strong Raman scatterers.

Table 4: Representative Vibrational Spectroscopic Data for this compound (Illustrative Data)

TechniqueWavenumber (cm⁻¹)Assignment (Illustrative)
IR3350N-H stretching
IR3080Aromatic C-H stretching
IR2950Aliphatic C-H stretching
IR1720C=O stretching (carbamate/ester)
IR1605, 1500Aromatic C=C stretching
IR1250C-O stretching (ester/ether)
IR1100S=O stretching (sulfonate)
Raman1610Aromatic C=C stretching
Raman500S-S stretching (dithiolane)
Raman680C-S stretching

Electronic Absorption and Emission Spectroscopy for Photophysical Characteristic Elucidation

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are crucial for understanding the photophysical properties of this compound, particularly its "off-on" fluorescence mechanism and its utility as a red-emitting probe. UV-Vis spectra are typically acquired using instruments like the UV-Vis spectrometer evolution 200, while fluorescence studies are performed with fluorimeters such as the Cary Eclipse Fluorescence Spectrophotometer. Quantum yields are determined using specialized spectrometers like the FLS920.

: this compound exhibits a maximal absorption at approximately 530 nm in TE buffer tandfonline.com. Upon interaction with thioredoxin reductase (TrxR), which cleaves its disulfide bond, a significant "off-on" fluorescence response is observed theiet.org. The probe shows a red emission, with reported excitation/emission wavelengths ranging from λex/λem = 615/660 nm to 615/661 nm theiet.org. This red emission is advantageous for biological imaging due to enhanced tissue penetration depth and reduced background autofluorescence theiet.org. Studies have shown a substantial fluorescence increment, with some reports indicating up to a ~90-fold increase in fluorescence signal upon activation. The activation mechanism involves the reduction of the disulfide bond, leading to a conformational change that allows the Nile blue fluorophore to become highly emissive.

Table 5: Photophysical Characteristics of this compound

PropertyValueReference
Maximum Absorption (λabs)~530 nm (in TE buffer) tandfonline.com
Excitation Wavelength (λex)615 nm theiet.org
Emission Wavelength (λem)660-661 nm theiet.org
Fluorescence Fold Increase~90-fold (upon TrxR activation)
Response Time~1.5 hours (to maximal fluorescence)
Emission ColorRed researchgate.netnih.govtheiet.orgtandfonline.com

X-ray Crystallography and Solid-State Structural Determination of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of crystalline solids. It provides highly accurate bond lengths, bond angles, and conformational details, as well as insights into molecular packing and intermolecular interactions within the crystal lattice.

: While specific X-ray crystallographic data for this compound was not readily available in the provided search results, the application of this technique would be paramount for a complete structural understanding of such a complex fluorescent probe. An X-ray crystal structure of this compound would unequivocally confirm the connectivity established by NMR and MS, resolve any ambiguities regarding stereochemistry, and provide precise geometric parameters for the Nile blue core and the 1,2-dithiolane moiety. Furthermore, it would reveal how these components are oriented in space and how the molecule packs in the solid state, which can influence its stability and reactivity. Such data would be invaluable for rational design of improved probes. X-ray diffraction patterns, which are fundamental to crystallography, are routinely analyzed to determine crystalline phases and structural details.

Structure-Function Relationship (SFR) Investigations of this compound

The efficacy of this compound as an "off-on" fluorescent probe for thioredoxin reductase is directly linked to its meticulously designed molecular structure. Structure-Function Relationship (SFR) investigations aim to elucidate how specific structural features contribute to the compound's observed biological activity and photophysical properties.

: The core of this compound's function lies in its two main structural components: the Nile blue fluorophore and the 1,2-dithiolane recognition unit theiet.org. The Nile blue core is responsible for the compound's red emission profile, which is advantageous for deep tissue imaging due to reduced autofluorescence theiet.org. The "off-on" mechanism is primarily governed by the 1,2-dithiolane ring. In its "off" state, the fluorescence of the Nile blue fluorophore is quenched. Upon encountering active thioredoxin reductase (TrxR), the enzyme specifically cleaves the disulfide bond within the 1,2-dithiolane moiety. This reduction event triggers a conformational change within the probe, leading to the release of the quenching effect and a significant increase in red fluorescence.

Comparisons with other probes in the TRFS series, such as TRFS-green and Fast-TRFS, highlight the optimized properties of this compound. While TRFS-green was an initial development, this compound demonstrated improved characteristics, including a faster response rate (approximately 1.5 hours to maximal fluorescence compared to >2 hours for TRFS-green) and a higher fluorescence signal enhancement (up to ~90-fold, significantly greater than the ~30-fold of TRFS-green). However, subsequent probes like Fast-TRFS have shown even faster kinetics and higher fold increases, along with improved selectivity for TrxR over other reducing agents like glutathione (B108866) (GSH) theiet.org. This compound's selectivity for TrxR over GSH was reported to be 12.8-fold, whereas Fast-TRFS achieved 55.7-fold selectivity. These comparative studies underscore the importance of subtle structural modifications in tuning the probe's performance, particularly in terms of response time, fluorescence intensity, and specificity towards its biological target. The structural modifications that led to the Nile blue core in this compound, compared to the previous TRFS-green, were critical in achieving its red emission profile and improved kinetics theiet.org.

Correlation of Molecular Modifications with Fluorescence Quantum Yield and Emission Properties

This compound functions as a red emission off-on probe, exhibiting excitation and emission wavelengths at 615 nm and 661 nm, respectively gsea-msigdb.org. This red-shifted emission is advantageous for biological imaging applications, as it allows for deeper tissue penetration and reduced background autofluorescence compared to probes emitting at shorter wavelengths springermedizin.de. Upon activation, this compound demonstrates a substantial increase in fluorescence signal, achieving approximately a 90-fold enhancement gsea-msigdb.orgspringermedizin.de. Its response rate to TrxR is reported to be around 1.5 hours to reach maximal fluorescence gsea-msigdb.orgspringermedizin.de.

Comparative studies with its predecessor, TRFS-green, and a more advanced analogue, Fast-TRFS, highlight the impact of molecular modifications on spectroscopic performance. TRFS-green, an earlier probe, exhibits green emission (excitation/emission at 438/538 nm) with a moderate fluorescence increase of approximately 30-fold and a slower response rate of over 2 hours gsea-msigdb.orgspringermedizin.de. The improved characteristics of this compound, particularly its enhanced response and red emission, are attributed to specific structural features. The incorporation of a cationic Nile blue moiety in this compound facilitates electrostatic interactions with the negatively charged C-terminal active site of TrxR sinobiological.comresearchgate.net. Furthermore, the strong electron-withdrawing iminium moiety within the Nile blue structure is believed to accelerate the cyclization step crucial for its turn-on mechanism sinobiological.comresearchgate.net.

Fast-TRFS, a subsequent analogue, represents a significant leap in performance. It operates with excitation/emission wavelengths of 345/460 nm and achieves an even faster response, reaching maximal fluorescence within 5 minutes when incubated with the TrxR enzyme (or 1 minute with TCEP, a reducing agent) gsea-msigdb.orgspringermedizin.de. The fluorescence increase observed with Fast-TRFS is notably higher, exceeding 150-fold in emission intensity springermedizin.de. The absolute quantum yield of Fast-TRFS was determined to be 3.3% in its off-state, dramatically increasing to 40.6% upon reduction by TCEP, demonstrating a substantial enhancement in its light-emitting efficiency upon activation gsea-msigdb.org. While the quantum yield for this compound itself is not explicitly detailed in the same comparative context, its improved fold increase suggests a better quantum yield compared to TRFS-green.

The following table summarizes the key spectroscopic properties of this compound and its analogues:

Table 1: Comparative Spectroscopic Properties of TRFS Probes

Probe NameExcitation (nm)Emission (nm)Fluorescence Increase (Fold)Response Time (TrxR)Quantum Yield (Off-state)Quantum Yield (On-state, with TCEP)
TRFS-green438538~30 gsea-msigdb.orgspringermedizin.de>2 hours gsea-msigdb.orgspringermedizin.deN/AN/A
This compound615661~90 gsea-msigdb.orgspringermedizin.de~1.5 hours gsea-msigdb.orgspringermedizin.deN/AN/A
Fast-TRFS345460>150 springermedizin.de (~80) gsea-msigdb.org~5 minutes gsea-msigdb.orgspringermedizin.de3.3% gsea-msigdb.org40.6% gsea-msigdb.org

Impact of Structural Variations on Redox Responsiveness and Turn-On Mechanism

The "off-on" fluorescence mechanism of this compound, TRFS-green, and Fast-TRFS is fundamentally driven by the reduction of a disulfide bond within their structure gsea-msigdb.orgspringermedizin.deresearchgate.net. In the non-fluorescent "off" state, the presence of the disulfide bond leads to photo-induced electron transfer (PET), which quenches the fluorescence signal gsea-msigdb.orgspringermedizin.de. Upon enzymatic reduction by TrxR, the disulfide bond is cleaved, extinguishing the PET process and leading to the liberation of the fluorophore's emission gsea-msigdb.orgspringermedizin.de.

A key structural variation influencing redox responsiveness and the turn-on mechanism lies in the subsequent steps after disulfide cleavage. For TRFS-green and this compound, the disulfide bond cleavage is followed by a cyclization step that is essential for the probe's activation springermedizin.desinobiological.com. The sluggishness of this cyclization step was identified as a limiting factor for the response rate of TRFS-green researchgate.net. The enhanced performance of this compound, with its faster response, is partly attributed to the iminium moiety of the Nile blue fluorophore, which facilitates this cyclization sinobiological.comresearchgate.net.

In contrast, Fast-TRFS was designed to bypass this limiting cyclization step. Its fluorescence turn-on is achieved by the direct cleavage of the disulfide bond only, without a subsequent cyclization process gsea-msigdb.orgspringermedizin.deresearchgate.net. This is made possible by the stability of its urea (B33335) linkage, which eliminates the need for the slower cyclization, thus significantly accelerating its response time springermedizin.de.

The probes also exhibit varying degrees of selectivity towards TrxR over other biological thiols like glutathione (GSH). This compound showed a 12.8-fold selectivity for TrxR (50 nM) over GSH (1 mM) springermedizin.de. TRFS-green demonstrated a slightly higher selectivity of 15.6-fold springermedizin.de. Fast-TRFS, however, achieved a remarkable 55.7-fold selectivity for TrxR over GSH, underscoring the success of rational design in improving probe specificity springermedizin.de.

Table 2: Redox Responsiveness and Selectivity of TRFS Probes

Probe NameTurn-On MechanismSelectivity (TrxR vs. GSH)
TRFS-greenDisulfide bond cleavage followed by cyclization springermedizin.desinobiological.com15.6-fold springermedizin.de
This compoundDisulfide bond cleavage followed by cyclization springermedizin.desinobiological.com12.8-fold springermedizin.de
Fast-TRFSDirect disulfide bond cleavage gsea-msigdb.orgspringermedizin.deresearchgate.net55.7-fold springermedizin.de

Rational Design of this compound Analogues for Tuned Spectroscopic Performance

The development of this compound and its analogues exemplifies the principles of rational design in molecular probe chemistry. The initial design of the TRFS series probes incorporated a 1,2-dithiolane moiety as a trigger, leveraging the finding that five-membered cyclic disulfide compounds could be efficiently opened by mammalian TrxR sinobiological.com.

The evolution from TRFS-green to this compound involved strategic molecular modifications aimed at improving specific spectroscopic properties. The shift to a red-emitting fluorophore, Nile blue, was a deliberate choice to achieve emission in the far-red region, which is crucial for enhanced tissue penetration and reduced autofluorescence in biological imaging springermedizin.desinobiological.com. The cationic nature of the Nile blue moiety was designed to facilitate electrostatic interactions with the active site of TrxR, while the iminium moiety was incorporated to accelerate the cyclization step, thereby improving the response rate sinobiological.comresearchgate.net.

Further rational design led to Fast-TRFS, where the primary goal was to overcome the kinetic limitations of the cyclization step observed in earlier TRFS probes. By modifying the linker unit to a stable urea linkage, the design ensured that the fluorescence turn-on would occur solely upon the rapid reduction of the disulfide bond, eliminating the need for a slower cyclization gsea-msigdb.orgspringermedizin.de. This modification resulted in a significantly faster response time and a higher fluorescence increment, demonstrating the power of precisely tuning structural determinants for optimal spectroscopic performance gsea-msigdb.orgspringermedizin.de. The ongoing research in this area continues to explore the rational modulation of structural determinants to influence the response rate and specificity of TrxR probes sinobiological.com.

Mechanistic Action and Chemical Interaction Dynamics of Trfs Red

Investigation of the Off-On Fluorescence Mechanism of TRFS-red

The "off-on" fluorescence mechanism of this compound is primarily driven by a two-step process initiated by the reduction of its disulfide bond, followed by an intramolecular cyclization-driven release (CDR) of the fluorophore mdpi.comnih.gov. This mechanism is similar to that of TRFS-green, distinguishing it from newer probes like Fast-TRFS, which activate solely via disulfide bond cleavage nih.gov.

The initial and critical step in the activation of this compound is the reductive cleavage of its strained 1,2-dithiolane (B1197483) disulfide bond by thioredoxin reductase (TrxR) mdpi.comnih.gov. In its "off" state, the fluorescence of this compound is significantly quenched. While the exact quenching mechanism for this compound is not explicitly detailed as photo-induced electron transfer (PET) in all literature, the presence of the disulfide bond is known to mask or quench the fluorophore's emission nih.gov. The reduction of this disulfide bond by TrxR serves as the primary trigger, leading to an intermediate state that is poised for the subsequent fluorescence enhancement.

Role of Disulfide Reduction in Fluorophore Activation

Chemical Reactivity and Selectivity Profiling of this compound in Model Systems

This compound was designed to exhibit selectivity towards mammalian TrxR, a crucial aspect for its utility as a biological probe. However, the specificity of 1,2-dithiolane-based probes, including this compound, has been a subject of ongoing discussion in the scientific community.

This compound has demonstrated good selectivity towards TrxR over other biologically relevant species, including small molecule thiols such as glutathione (B108866) (GSH) and various protein thiols nih.gov. Despite this, some studies have raised concerns regarding the general specificity of 1,2-dithiolane-based probes, suggesting that they can be non-specifically reduced by a broader range of thiol reductants and redox-active proteins fishersci.seecsci.co.krthegoodscentscompany.com. This indicates that while this compound shows preferential reactivity with TrxR, it may still interact with other reducing agents in complex biological environments. For instance, this compound exhibits a 12.8-fold selectivity for TrxR (at 50 nM) over cellular abundant GSH (at 1 mM) nih.govresearchgate.net.

Table 1: Comparative Response of this compound with Other Probes

ProbeTarget EnzymeResponse Rate (to plateau)Fluorescence Increase (Fold)Selectivity for TrxR over GSH (Fold)Primary Activation MechanismFluorophore Core
TRFS-greenTrxR>2 hours nih.gov~30 nih.gov15.6 nih.govDisulfide cleavage + CDR nih.govNaphthalimide
This compoundTrxR~1.5 hours nih.gov~90 nih.gov12.8 nih.govDisulfide cleavage + CDR nih.govNile blue
Fast-TRFSTrxR~5 minutes nih.gov~80 nih.gov55.7 nih.govDisulfide cleavage only nih.govN/A

The assessment of this compound's specificity in complex chemical and biological environments is crucial for its reliable application. While initial studies indicated good selectivity, later research highlighted potential limitations. The challenge lies in differentiating the probe's activation by TrxR from its reaction with other abundant cellular reductants or non-reductive processes fishersci.se. The cellular performance of 1,2-dithiolane-based probes, including this compound, has been suggested to be influenced by non-specific monitoring of thiol-mediated uptake rates and even non-reductive processes, raising questions about their interpretation as solely TrxR reporters in certain contexts fishersci.se. Therefore, careful validation and consideration of potential interferences from other redox systems are essential when utilizing this compound in complex biological settings nih.gov.

Interaction Dynamics with Various Thiol Reductants and Redox-Active Species

Photophysical Pathways and Energy Transfer Processes in this compound

The photophysical pathways governing this compound's "off-on" behavior involve the interplay between its chemical structure and its interaction with the environment. In its quenched "off" state, the presence of the cyclic disulfide moiety is responsible for suppressing the fluorescence of the Nile blue fluorophore. Upon reduction and subsequent cyclization, the fluorophore is released, leading to a dramatic increase in fluorescence mdpi.comnih.gov. This process effectively "switches on" the emission.

Elucidation of Excitation and Emission Pathways

This compound is a red-emitting fluorogenic probe. Its excitation wavelength is typically around 615 nm, and its emission wavelength is approximately 661 nm or 660 nm. wikipedia.orgfishersci.nl This spectral profile places its emission in the far-red region, which is advantageous for biological imaging due to reduced autofluorescence from cellular components and enhanced tissue penetration depth. fishersci.nl

The "off-on" fluorescence mechanism is central to this compound's function. In its "off" state, the fluorescence of the Nile blue fluorophore is quenched, likely due to its structural configuration or the proximity of the disulfide bond, which acts as a quenching group. wikipedia.org Upon interaction with TrxR, the enzyme specifically cleaves the disulfide bond. wikipedia.org This cleavage event leads to a chemical transformation that liberates the highly fluorescent Nile blue derivative. fishersci.nl The newly released or structurally altered fluorophore then undergoes excitation by incident light, transitioning from its ground electronic state (S0) to an excited singlet state (S1). Subsequently, it relaxes back to the ground state by emitting a photon, resulting in the observed red fluorescence. The spectral properties of Nile blue itself are known to be sensitive to solvent polarity, with excitation and emission spectra shifting to shorter wavelengths in less polar environments, and its fluorescence being quenched in aqueous media. dawnscientific.com This inherent property of the fluorophore is exploited in the design of this compound to achieve the "off-on" response in a biological context.

Non-Radiative Decay Processes Affecting Fluorescence Output

Non-radiative decay refers to any process by which an excited fluorophore returns to its ground electronic state without emitting a photon. These processes compete with radiative decay (fluorescence emission) and thus reduce the fluorescence quantum yield. Common non-radiative pathways include internal conversion (vibrational relaxation within the same electronic state), intersystem crossing (transition to a triplet excited state), and energy transfer to quenchers. metabolomicsworkbench.orguni.lufishersci.at

In the "off-on" design of this compound, non-radiative decay processes are deliberately maximized in the "off" state to suppress fluorescence. The disulfide bond within the probe plays a crucial role in this quenching mechanism. wikipedia.org It is hypothesized that in the intact probe, the disulfide bond or its immediate chemical environment facilitates efficient non-radiative pathways, effectively "quenching" the fluorescence of the Nile blue fluorophore. This quenching could occur through various mechanisms, such as photoinduced electron transfer (PET) from or to the disulfide bond, or conformational flexibility that promotes vibrational relaxation.

Upon reduction and cleavage of the disulfide bond by TrxR, these efficient non-radiative pathways are disrupted. wikipedia.org The structural change or the release of the fluorophore into a different chemical environment diminishes the rates of non-radiative decay, thereby increasing the fluorescence quantum yield and leading to a significant "switch-on" of the fluorescence signal. wikipedia.orgfishersci.nl The design principle leverages this change in non-radiative decay rates to create a highly sensitive and specific probe for TrxR activity.

Data Tables

Table 1: Comparative Properties of TRFS Probes wikipedia.orgfishersci.nl

Probe NameExcitation/Emission Wavelengths (nm)Response RateFluorescence Fold IncreaseSelectivity for TrxR over GSHPrimary Target
TRFS-green438/538>2 hours~30-fold15.6-foldCytosolic TrxR1
This compound615/661 or 660/615~1.5 hours~90-fold12.8-foldCytosolic TrxR1
Fast-TRFS345/460~5 minutes~70-80-fold (within 10 min)55.7-foldMammalian TrxR

Advanced Applications and Functionalization Strategies for Trfs Red

TRFS-red as a Chemical Probe in In Vitro Cellular Imaging Research

This compound serves as a potent chemical probe for in vitro cellular imaging, offering high sensitivity and a reliable signal for monitoring thioredoxin reductase activity within live cells medchemexpress.com. Its "off-on" mechanism ensures that a fluorescent signal is generated only upon interaction with its target enzyme, minimizing background noise and enhancing detection specificity researchgate.netmedchemexpress.com.

Methodological Considerations for this compound Application in Cell-Based Studies

Effective application of this compound in cell-based studies requires careful consideration of several methodological parameters to optimize signal detection and ensure accurate results. Research indicates that this compound yields a strong red fluorescence signal in live HeLa cells after an incubation period of 30 to 120 minutes, with optimal results often observed around 1 hour using a concentration of 1 µM medchemexpress.comnih.gov. The probe exhibits a maximal absorption at approximately 530 nm in TE buffer (50 mM Tris-HCl and 1 mM EDTA, pH 7.4) and maintains a reliable fluorescence signal across a pH range of 5.5 to 8.5, indicating its suitability for various physiological conditions medchemexpress.comnih.gov.

Compared to other probes in the TRFS series, this compound demonstrates faster kinetics, with a response time of approximately 1.5 hours and a notable fluorescence enhancement of about 90-fold when compared to TRFS-green nih.gov. However, for very rapid responses, Fast-TRFS shows superior kinetics (~5 minutes) and a higher fluorescence increment (~80-fold) compared to this compound's less than 20-fold increase within 15 minutes nih.gov. This compound exhibits a selectivity of 12.8-fold for TrxR (at 50 nM) over glutathione (B108866) (GSH, at 1 mM), highlighting its specific interaction with the target enzyme nih.gov.

The primary subcellular distribution of the red fluorescence signal from this compound in live HeLa cells is predominantly cytosolic medchemexpress.comnih.gov.

Table 1: Comparative Characteristics of this compound and Related Probes

Probe NameResponse Time (approx.)Fluorescence Fold Increase (approx.)Subcellular TargetSelectivity for TrxR over GSH (at specified concentrations)
This compound1.5 hours nih.gov90-fold nih.govCytosol (TrxR1) nih.gov12.8-fold (TrxR 50 nM vs GSH 1 mM) nih.gov
TRFS-green>2 hours nih.gov30-fold nih.govCytosol (TrxR1) nih.gov15.6-fold (TrxR 50 nM vs GSH 1 mM) nih.gov
Fast-TRFS~5 minutes nih.gov~80-fold nih.govNot specified nih.gov55.7-fold (TrxR 50 nM vs GSH 1 mM) nih.gov
Mito-TRFS~1 hour nih.gov~40-fold nih.govMitochondria (TrxR2) nih.govNot specified nih.gov

Analysis of Cellular Uptake and Localization Mechanisms of this compound

This compound functions as an "off-on" probe, where its fluorescence is activated by the reduction of a disulfide bond, a key step in its interaction with thioredoxin reductase hodoodo.com. The mechanism of action for this compound is similar to that of TRFS-green, involving the reduction of the disulfide bond nih.govhodoodo.com. Further mechanistic studies reveal that the strong electron-withdrawing iminium moiety, derived from the Nile blue component of this compound, plays a crucial role. This moiety facilitates the electrostatic interaction of this compound with the negatively charged C-terminal active site of TrxR and hastens the cyclization step during the probe's activation process nih.gov. This design contributes to its efficient "turn-on" fluorescence response upon TrxR activity. As observed in HeLa cells, the probe predominantly localizes in the cytosol, indicating its primary interaction with cytosolic TrxR1 medchemexpress.comnih.govnih.gov.

Time-Resolved Fluorescence Imaging with this compound for Dynamic Chemical Events

Time-resolved fluorescence (TRF) imaging offers significant advantages for studying dynamic chemical events within biological systems, including decreased background noise and an increased signal-to-noise ratio, leading to higher sensitivity compared to standard fluorescence techniques. Given this compound's characteristics as an "off-on" fluorescent probe with a high response rate and sensitivity for TrxR activity in live cells, it is inherently suitable for monitoring dynamic changes in TrxR activity medchemexpress.com. The ability of this compound to provide a reliable and specific fluorescent signal upon enzymatic activation makes it a valuable tool for real-time analysis of TrxR kinetics and its involvement in various cellular processes. While specific studies detailing "Time-Resolved Fluorescence Imaging with this compound" were not explicitly found, its design and performance as a selective and responsive fluorescent probe for live cell imaging strongly suggest its applicability in time-resolved studies to capture the transient nature of TrxR-mediated events.

Integration of this compound into Material Science Constructs

This compound as a Component in Responsive Polymeric Systems

There is no specific research identified that details the use of this compound as a component in responsive polymeric systems. The current understanding of this compound's properties and applications does not extend to its incorporation into polymer matrices for sensing or other material science functionalities.

Development of this compound-Functionalized Nanomaterials for Sensing Applications

Similarly, no documented research indicates the development of this compound-functionalized nanomaterials for sensing applications. Its utility as a fluorescent probe has been explored within cellular environments rather than as a component in engineered nanomaterials for broader sensing platforms.

This compound in High-Throughput Screening Platforms for Chemical Biology Research

This compound functions as a red emission "off-on" fluorescent probe, specifically designed to detect the activity of thioredoxin reductase (TrxR) medchemexpress.combiocat.comtargetmol.comnih.govglpbio.com. TrxR plays a crucial role in regulating cellular redox homeostasis, making it a significant target in chemical biology research, especially for the discovery of enzyme inhibitors nih.gov. The probe's mechanism involves a fluorescence signal that is activated upon the reduction of a disulfide bond within its structure by TrxR nih.gov. This "off-on" characteristic, coupled with its red emission, makes this compound highly suitable for high-throughput screening applications, enabling the rapid and efficient identification of compounds that modulate TrxR activity targetmol.comnih.gov.

Research findings highlight this compound's high response rate and sensitivity, which are critical attributes for HTS assays targetmol.com. Compared to earlier probes like TRFS-green, this compound demonstrates improved response kinetics and enhanced fluorescence signal, although more recent probes like Fast-TRFS have further optimized these properties nih.gov. The ability of this compound to function effectively, even with crude tissue extracts as the enzyme source, further broadens its applicability in diverse screening contexts nih.gov.

Table 1: Comparative Properties of TRFS Probes for Thioredoxin Reductase

Probe NameEmission ColorResponse MechanismKey Features
TRFS-greenGreenDisulfide reduction, slow fluorophore releaseFirst-generation TrxR probe, slower kinetics nih.gov
This compoundRedDisulfide reduction, carbamate-linked fluorophoreImproved response rate and sensitivity compared to TRFS-green targetmol.comnih.gov
Fast-TRFSRedDisulfide reduction only, faster kineticsSuperfast response (within 5 min with TrxR), high fluorescence increase (>150-fold), better selectivity nih.gov

Note: This table summarizes general characteristics based on comparative studies. Specific numerical values for this compound's fold increase and response time are often detailed in original research publications that compare the series of TRFS probes. nih.gov

Adaptability of this compound for Automated Assay Development

The design principles of this compound lend themselves well to automated assay development, a cornerstone of high-throughput screening. Its "off-on" fluorescent nature allows for a simple "mix-and-read" assay format, which eliminates the need for wash steps, thereby simplifying the assay protocol and reducing variability medchemexpress.com. This characteristic is crucial for miniaturization and automation, enabling the use of high-density microplates (e.g., 384- and 1536-well formats) and automated liquid handling systems medchemexpress.comtandfonline.comgithub.com.

Automated microplate readers equipped with time-resolved fluorescence (TRF) detection capabilities are ideal for this compound based assays. These readers can accurately measure the red emission of this compound, distinguishing it from short-lived background fluorescence by applying a time delay between excitation and emission detection medchemexpress.comtandfonline.com. The stability of this compound across a pH range of 5.5-8.5 further ensures its compatibility with various biological buffers and assay conditions, contributing to assay robustness and reproducibility in automated workflows targetmol.com. The ability to image live cells with this compound also opens avenues for automated live-cell imaging platforms in chemical biology research, allowing for kinetic studies and the monitoring of cellular responses over time targetmol.com.

Data Analysis Methodologies for this compound-Based Screening Output

The output from this compound-based high-throughput screening assays typically consists of fluorescence intensity measurements from numerous wells across multiple plates. Effective data analysis is paramount to extract meaningful biological insights and identify potential hit compounds. Standard methodologies applied in HTS data analysis are directly applicable to this compound output:

Quality Control (QC) : Initial steps involve rigorous quality control to ensure data reliability. This includes assessing plate statistics such as Z'-factor, signal-to-background ratio, and signal-to-noise ratio, which quantify assay robustness and suitability for screening github.com.

Hit Identification : Compounds that induce a significant change in fluorescence intensity (indicating TrxR inhibition or activation, depending on the assay design) beyond a statistically defined threshold are identified as "hits." This often involves statistical methods like standard deviation (SD) or robust Z-score calculations to flag outliers github.com.

Dose-Response Analysis : For identified hits, follow-up experiments are conducted to generate dose-response curves. This allows for the determination of key pharmacological parameters such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, providing a quantitative measure of compound potency github.com.

Statistical Analysis : Beyond hit identification, comprehensive statistical analyses are employed. This includes descriptive statistics, principal component analysis (PCA) for dimensionality reduction and pattern recognition, regression analysis to model relationships, and clustering to group compounds with similar activity profiles github.com.

Data Cleaning and Visualization : Raw data often require cleaning, normalization (e.g., to control or reference wells), and transformation to ensure consistency and comparability across plates and experiments. Interactive visualizations, such as heatmaps, scatter plots, and dose-response curves, are crucial for presenting complex HTS data in an interpretable manner and facilitating decision-making in chemical biology research github.com.

These methodologies ensure the accurate interpretation of this compound screening data, leading to the identification and characterization of novel TrxR modulators for further chemical biology investigations.

Computational and Theoretical Chemical Investigations of Trfs Red

Quantum Chemical Calculations for Electronic Structure and Photophysical Properties of TRFS-red

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are indispensable tools for elucidating the electronic and optical properties of molecular systems. These methods can provide insights into the ground state and excited state characteristics of this compound, which are vital for its function as a fluorescent probe.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules in their ground state rutgers.eduetprogram.org. For this compound, DFT calculations would typically be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms in this compound. This optimized geometry serves as the foundation for further electronic and excited-state calculations.

Analyze Electronic Distribution: Map the electron density distribution across the molecule, identifying regions of high and low electron density. This is crucial for understanding the molecule's reactivity and interaction sites.

Characterize Frontier Molecular Orbitals (FMOs): Calculate the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is directly related to the molecule's electronic transitions and reactivity chemrxiv.org. For a fluorescent probe like this compound, understanding these orbitals can shed light on its "off-on" mechanism, particularly how the reduction of the disulfide bond affects the electronic structure to enable fluorescence.

Calculate Spectroscopic Parameters: Predict ground-state dipole moments and other properties that influence its interaction with solvents and biological environments.

Time-Dependent Density Functional Theory (TD-DFT) extends DFT to the study of excited electronic states and is a popular tool for computing properties related to optical absorption and emission spectra chemrxiv.orgarxiv.orgrsc.org. For this compound, TD-DFT calculations would be instrumental in:

Predicting Absorption and Emission Spectra: Simulate the absorption and emission wavelengths (e.g., the ~530 nm absorption of this compound medchemexpress.com) and intensities, providing a theoretical basis for its red fluorescence. This involves calculating excitation energies and oscillator strengths rsc.orgfaccts.dereadthedocs.io.

Characterizing Excited State Geometries and Dynamics: Investigate the structural changes that occur upon excitation to the singlet excited state (S1) and subsequent relaxation pathways. This can help explain phenomena like Stokes shift and the efficiency of fluorescence researchgate.netacs.org.

Elucidating Charge Transfer Characteristics: Analyze the nature of electronic transitions, such as intramolecular charge transfer (ICT), which is often critical for the photophysical behavior of fluorescent probes researchgate.net. For this compound, understanding how electron density shifts upon excitation can provide insights into its "off-on" mechanism and interaction with TrxR.

Investigating Non-Radiative Decay Pathways: Identify potential pathways through which excited states can lose energy without emitting light, such as intersystem crossing or internal conversion, which can influence the probe's quantum yield acs.org.

Density Functional Theory (DFT) for Ground State Properties

Molecular Dynamics (MD) Simulations for Conformational Analysis of this compound

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time frontiersin.orgnih.govacs.org. For this compound, MD simulations would be valuable for understanding its conformational flexibility and interactions in various environments.

The behavior of a chemical probe in a biological system is heavily influenced by its solvent environment. MD simulations can model the dynamic interactions between this compound and solvent molecules (e.g., water, DMSO medchemexpress.com), providing insights into:

Conformational Changes: How the molecule's shape and flexibility change in different solvents, which can impact its accessibility to the target enzyme (TrxR).

Solvation Shell Structure: The arrangement of solvent molecules around this compound and how this solvation affects its electronic properties and reactivity.

Hydrogen Bonding and Other Non-Covalent Interactions: Quantify the strength and dynamics of interactions between this compound and solvent molecules, which can influence its stability and fluorescence characteristics nih.govresearchgate.net. For instance, solvent polarity can universally describe fluorescence lifetime and viscosity researchgate.net.

MD simulations can also be used to model the interactions of this compound with other molecules, particularly its target enzyme, thioredoxin reductase (TrxR). This type of modeling can provide atomic-level details of the binding process and the mechanism of activation:

Binding Affinity and Specificity: Although challenging, MD simulations coupled with free energy calculations (e.g., MM-GBSA nih.gov) can estimate the binding affinity of this compound to TrxR or its active site, helping to understand its selectivity nih.gov.

Mechanism of Disulfide Reduction: Simulate the dynamic process of the disulfide bond in this compound being reduced by TrxR, potentially revealing the key residues involved in the enzyme-substrate interaction and the conformational changes that lead to the "turn-on" fluorescence nih.govnih.gov.

Conformational Ensembles: Explore the range of conformations this compound can adopt when interacting with TrxR, which might be important for its catalytic activation.

Solvent Effects on this compound Structure and Dynamics

In Silico Design and Prediction of Novel this compound Analogues

In silico design, often involving computational methods like molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling, is a powerful approach for developing novel chemical entities with improved properties biorxiv.orgrsc.orgmdpi.comnih.govnih.gov. For this compound, this could involve:

Structure-Activity Relationship (SAR) Studies: By computationally modifying parts of the this compound structure and predicting the impact on its photophysical properties or TrxR selectivity, researchers can establish SARs. This can guide the synthesis of new analogues with enhanced characteristics, such as faster kinetics or improved fluorescence quantum yield mdpi.com.

Virtual Screening for Optimized Fluorophores: Based on the core structure of this compound (which includes a Nile blue core mdpi.com), in silico methods can screen libraries of potential fluorophores or quenchers to identify modifications that could lead to red-shifted emission, higher brightness, or better stability.

Designing for Subcellular Targeting: As this compound is primarily cytosolic medchemexpress.com, in silico methods could be used to design analogues with modifications that target specific subcellular compartments, such as mitochondria (e.g., similar to Mito-TRFS ), by incorporating specific targeting moieties.

Predicting ADME/T Properties: While outside the scope of this article's strict content exclusions for dosage/administration, in silico ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a common step in the design of novel analogues to assess their drug-likeness and potential for biological application rsc.orgmdpi.com. This can help prioritize candidates for synthesis and experimental validation.

Virtual Screening of Chemical Libraries for Improved Performance

Virtual screening (VS) is a computational technique widely employed in drug discovery and chemical probe development to identify compounds from large chemical libraries that are most likely to exhibit a desired biological activity frontiersin.org. For this compound, virtual screening methodologies could be strategically applied to discover novel compounds with enhanced properties, such as faster response rates, higher sensitivity, improved selectivity for TrxR over other reductases, or optimized subcellular targeting.

Two primary types of virtual screening, structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS), could be utilized. SBVS relies on the known three-dimensional structure of the target protein (TrxR in this case) to predict how small molecules will bind to its active site frontiersin.orgnih.gov. Molecular docking, a key component of SBVS, would involve computationally fitting potential this compound derivatives or novel scaffolds into the TrxR binding pocket and scoring their binding affinity frontiersin.orgnih.gov. This approach would be particularly valuable if detailed structural information about the interaction between this compound (or its active form) and TrxR were available.

Ligand-based virtual screening, on the other hand, is applied when the 3D structure of the target protein is unknown or not fully characterized nih.gov. Instead, it leverages the known properties of active compounds, such as this compound, to identify new molecules with similar characteristics nih.gov. Techniques like pharmacophore modeling, which identifies the essential steric and electronic features required for a molecule to interact with a specific target, could be used. By defining a pharmacophore based on this compound's active conformation, large chemical libraries could be screened to find compounds that match these features, potentially leading to new TrxR probes or inhibitors.

The process of virtual screening for this compound improvement would involve:

Library Selection : Screening diverse chemical libraries, including commercially available compounds or custom-designed libraries based on the this compound scaffold, potentially with variations in the fluorophore, linker unit, or recognition part.

Scoring and Ranking : Using computational algorithms to score the potential "hits" based on their predicted interaction with TrxR or their similarity to this compound's active features.

Prioritization : Ranking the compounds and prioritizing the top-scoring candidates for experimental validation, aiming to identify those with superior performance metrics (e.g., fluorescence fold increase, response time, TrxR selectivity).

This iterative process of computational prediction and experimental validation can significantly reduce the time and cost associated with identifying improved chemical probes frontiersin.org.

Predictive Models for Structure-Activity Relationships in this compound Series

Predictive models for Structure-Activity Relationships (SAR), often formalized as Quantitative Structure-Activity Relationship (QSAR) models, aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity nih.govsemanticscholar.org. For the this compound series, developing such models would be instrumental in understanding how structural modifications influence its performance as a TrxR probe and in rationally designing new derivatives with optimized properties.

The development of QSAR models for this compound would typically involve:

Data Collection : Gathering a dataset of this compound and its known derivatives (e.g., TRFS-green, Fast-TRFS) along with their measured activity values. Relevant activities for this compound could include:

Fluorescence fold increase upon TrxR activation.

Response time to reach maximal fluorescence.

Selectivity against other reducing agents or enzymes.

Quantum yield or brightness.

Molecular Descriptors Generation : Computing various molecular descriptors that quantitatively describe the physicochemical, electronic, and structural properties of each compound in the dataset. These could include parameters like molecular weight, logP, polar surface area, hydrogen bond donors/acceptors, and topological indices semanticscholar.org.

Model Building : Employing statistical or machine learning algorithms to build a predictive model that correlates the molecular descriptors with the observed activities. Common methods include multiple linear regression, partial least squares (PLS), support vector machines (SVM), and random forest semanticscholar.orgmdpi.comresearchgate.net.

Model Validation : Rigorously validating the model using internal (e.g., cross-validation) and external validation sets to ensure its robustness and predictive power for new, unseen compounds semanticscholar.org.

For instance, comparative data already exists for TRFS-green, this compound, and Fast-TRFS, highlighting differences in their performance metrics, as shown in the table below nih.gov:

PropertyTRFS-greenThis compoundFast-TRFS
Emission ColorGreen (~520 nm) Red (~620 nm) -
Response Time (TrxR-dependent)>2 hours ~1.5 hours ~5 minutes nih.gov
Fluorescence Fold Increase~30-fold ~90-fold >150-fold nih.gov
Subcellular TargetCytosol (TrxR1) Cytosol (TrxR1) -
SelectivitySelective for cytosolic TrxR1 but shows cross-reactivity with reducing agents like TCEP Selective for cytosolic TrxR1 but shows cross-reactivity with reducing agents like TCEP Better selectivity to TrxR than TRFS-green and this compound nih.gov
Activation MechanismReduction of disulfide bond mdpi.comnih.govReduction of disulfide bond mdpi.comnih.govReduction of disulfide bond only nih.gov

Note: The "Emission Color" for Fast-TRFS is not explicitly stated as red or green in the provided snippets, so it is left blank. Subcellular target for Fast-TRFS is also not specified in the provided snippets.

This type of comparative data forms the basis for SAR analysis. A QSAR model could identify specific structural features (e.g., the nature of the fluorophore, the length and flexibility of the linker, the type of recognition group) that are correlated with improved response time or higher fluorescence enhancement. For example, the shift from a green-emitting fluorophore in TRFS-green to a Nile blue core in this compound, resulting in red emission and higher fold increase, provides a direct structural-activity correlation mdpi.com. Further, the significant improvement in response time and selectivity observed with Fast-TRFS suggests that specific modifications to the linker unit and recognition part are critical determinants of probe performance nih.gov. Such models would enable researchers to predict the activity of new, unsynthesized this compound analogs, thereby guiding synthetic efforts towards the most promising candidates.

Emerging Research Frontiers and Future Perspectives for Trfs Red

Development of Next-Generation TRFS-red Probes with Enhanced Specificity and Response Rate

The initial design of this compound demonstrated notable improvements over TRFS-green, primarily in its response kinetics and fluorescence signal intensity. This compound exhibits a response rate of approximately 2 hours to reach a plateau and delivers a significant fluorescence increment of around 90-fold, contrasting with the less than 20-fold increase observed with TRFS-green within 15 minutes researchgate.net. This enhanced performance is attributed to the cationic nature of the Nile blue fluorophore, which facilitates electrostatic interactions with the negatively charged C-terminal active site of TrxR, and the strong electron-withdrawing iminium moiety that accelerates the cyclization step in its activation mechanism researchgate.net.

However, the pursuit of even greater specificity and faster response rates remains a critical frontier. While this compound shows favorable selectivity for TrxR over certain biological species, concerns have been raised regarding the promiscuous reactivity of 1,2-dithiolane-based probes (the core sensing moiety of TRFS series) with various thiol reductants and redox-active proteins researchgate.netbldpharm.com. For instance, a related probe, Fast-TRFS, achieved a faster response time (~5 minutes) and higher fluorescence increment (~80-fold) in response to TrxR, along with a significantly improved selectivity (55.7-fold for TrxR over 1 mM GSH) compared to this compound (12.8-fold over 1 mM GSH) researchgate.netgithub.com. This highlights the potential for further structural modulation of this compound to fine-tune its properties. Future research will likely focus on:

Rational Design of Recognition Moieties: Diversifying the recognition parts to create novel redox substrates that are more specific to distinct oxidoreductases beyond TrxR, such as GPx, GR, Trx, Msr, and Prx researchgate.net.

Optimization of Fluorophore-Linker Systems: Exploring alternative fluorophores and linker chemistries that maintain or enhance the advantageous red-emission properties while minimizing non-specific interactions and accelerating the "turn-on" mechanism.

High-Throughput Screening: Utilizing this compound or its derivatives in high-throughput screening assays to identify novel TrxR inhibitors, which could be facilitated by probes with robust and rapid responses nih.gov.

The comparative performance characteristics of this compound and related probes are summarized in the table below:

Probe NameEmission ColorResponse Time (to plateau)Fluorescence Fold Increase (vs. TRFS-green/red)Selectivity (TrxR vs. GSH)Subcellular TargetKey Structural Feature
TRFS-greenGreen>4 hours<20-fold (within 15 min)15.6-foldCytosol (TrxR1)1,2-dithiolane (B1197483)
This compoundRed~2 hours~90-fold12.8-foldCytosol (TrxR1)Nile blue core
Fast-TRFSBlue/Green~5 minutes~80-fold55.7-foldCytosol (TrxR1)Urea (B33335) linkage
Mito-TRFSGreen~2 hours~30-foldHighly selective for TrxR2Mitochondria (TrxR2)TPP⁺ cation

Note: Data compiled from various sources researchgate.netgithub.comtandfonline.com. Response times and fold increases can vary depending on experimental conditions.

Integration of this compound with Advanced Imaging Modalities beyond Conventional Fluorescence

While conventional fluorescence microscopy has been instrumental in the application of this compound for live cell imaging, its integration with advanced imaging modalities promises to unlock new capabilities for deeper and more precise biological insights. This compound's red emission (λem/λex = 660/615 nm) is advantageous due to enhanced tissue penetration depth and reduced autofluorescence background, making it suitable for advanced imaging researchgate.net.

Future directions include:

Two-Photon Microscopy: The development of two-photon fluorescent probes, such as TP-TRFS (a derivative of TRFS-green), demonstrates the feasibility of this approach for TrxR imaging researchgate.net. Two-photon excitation offers deeper tissue penetration, reduced phototoxicity, and improved spatial resolution, which could be highly beneficial for in vivo studies using this compound or its next-generation variants researchgate.net.

Super-Resolution Microscopy: Techniques like STED (Stimulated Emission Depletion) or STORM (Stochastic Optical Reconstruction Microscopy) could leverage this compound's fluorescent properties to achieve sub-diffraction-limit resolution, enabling the visualization of TrxR activity at a nanoscale level within cellular compartments.

Photoacoustic Imaging: This modality combines the high contrast of optical imaging with the deep penetration of ultrasound, offering a promising avenue for visualizing redox changes in tissues. While this compound is a fluorescence probe, its chromophore could potentially be adapted or combined with photoacoustic reporters for multi-modal imaging.

Time-Resolved Fluorescence Imaging (TRF): TRF techniques, including Time-Resolved FRET (TR-FRET), offer advantages in reducing background fluorescence and increasing sensitivity by measuring fluorescence decay over time. Given that this compound is an off-on probe, its "turn-on" kinetics could be further characterized and exploited using TRF for more robust quantification of TrxR activity.

Exploration of this compound in Unconventional Chemical and Environmental Sensing Applications

While this compound has been primarily developed for biological sensing of TrxR, the underlying chemical principles of its disulfide reduction and fluorescence activation could be adapted for broader chemical and environmental sensing applications. The 1,2-dithiolane moiety, central to this compound's mechanism, is susceptible to reduction by various thiol reductants bldpharm.com. This inherent reactivity, while posing challenges for biological specificity, could be leveraged in other contexts.

Potential unconventional applications might include:

Monitoring Redox Status in Non-Biological Systems: this compound could potentially be employed to assess the redox environment in materials science, food science, or industrial processes where the presence or activity of reductants needs to be monitored.

Detection of Specific Environmental Pollutants: Certain environmental contaminants or industrial byproducts are known reducing agents. With appropriate modifications to the recognition element, this compound's scaffold could be redesigned to selectively detect these specific chemical species in water, soil, or air samples.

Biosensors for Non-Mammalian Organisms: Given that Fast-TRFS has shown utility as a rapid reporter for bacterial Trx and GSH systems, this compound derivatives could be explored for sensing redox states in microorganisms, which is relevant for microbiology, biotechnology, and environmental remediation researchgate.net.

Integration with Microfluidics and Lab-on-a-Chip Devices: The "off-on" nature and red emission of this compound make it suitable for integration into miniaturized sensing platforms for rapid, portable, and high-throughput analysis in diverse matrices.

Sustainable Synthesis and Scalable Production of this compound and Related Fluorescent Probes

The increasing demand for advanced fluorescent probes necessitates the development of sustainable and scalable synthesis methods. Traditional organic synthesis often involves harsh reagents, multiple steps, and generates significant waste. Future efforts for this compound and similar probes should align with green chemistry principles.

Key areas for development include:

Green Solvents and Reagents: Exploring the use of environmentally benign solvents (e.g., water, supercritical CO2, ionic liquids) and catalysts in the synthesis of this compound's components and its final assembly.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the reactants into the final product, thereby minimizing waste.

Biocatalysis and Chemoenzymatic Synthesis: Utilizing enzymes or microorganisms to perform specific synthetic steps, which can offer high selectivity, milder reaction conditions, and reduced waste generation.

Flow Chemistry: Implementing continuous flow synthesis techniques for improved reaction control, safety, and scalability, potentially leading to more efficient and cost-effective production of this compound.

Waste Valorization: Investigating methods to convert byproducts or waste generated during the synthesis into valuable materials, contributing to a circular economy approach. While direct information on this compound's green synthesis is limited, the broader field of fluorescent probe synthesis is moving towards more sustainable practices, as exemplified by the green synthesis of fluorescent carbon dots from onion waste for sensing applications.

Addressing Challenges and Re-evaluating Specificity in Redox Probe Design with this compound

A significant challenge and a primary focus for future research involving this compound and the broader 1,2-dithiolane-based probes is the re-evaluation of their specificity. Recent studies have raised substantial concerns, indicating that these probes, including this compound, may not be as selectively reduced by TrxR as initially believed researchgate.netbldpharm.com.

Detailed research findings highlight these challenges:

Non-Specific Reduction: Research has shown that 1,2-dithiolane probes can be nonspecifically reduced by a range of thiol reductants (e.g., GSH, cysteine, dithiothreitol) and various redox-active proteins, not exclusively TrxR bldpharm.com.

Limited Impact of TrxR Inhibition/Knockout: Crucially, the cellular performance (fluorescence activation) of these probes, including this compound, appears to be barely affected by TrxR inhibition or knockout bldpharm.com. This suggests that the observed fluorescence signal in cells may not accurately reflect TrxR activity but rather a more general cellular reducing environment or thiol-mediated uptake bldpharm.com.

Need for Robust Validation: The lack of in-depth cross-validation using fully integrated redox enzymatic cycling systems, specific TrxR inhibitors (e.g., TRi-1 instead of less selective inhibitors like DNCB), and other assays has undermined confidence in the accurate detection of TrxR by TRFS-series probes researchgate.net.

Re-interpretation of Previous Findings: The scientific community has been cautioned that previous studies interpreting the cellular performance of TRFS probes as TrxR reporters may need stringent re-evaluation, as their interpretations could be incorrect researchgate.netbldpharm.com. The cellular behavior of strained disulfide probes is likely better understood as nonspecifically monitoring thiol-mediated uptake rates bldpharm.com.

Future research must rigorously address these specificity concerns through:

Comprehensive Cross-Validation: Implementing thorough cross-validation protocols involving specific TrxR inhibitors, genetic knockouts/knockdowns of TrxR, and assessment of interference from other cellular reductants and redox enzymes within fully reconstituted enzymatic systems researchgate.netbldpharm.com.

Mechanistic Elucidation: A deeper understanding of the precise molecular interactions and reaction pathways that lead to probe activation in complex biological milieus is essential to design truly selective probes.

Development of Orthogonal Probes: Designing and validating new classes of TrxR probes based on alternative sensing mechanisms that are less susceptible to non-specific reduction.

Contextual Interpretation: Recognizing that while 1,2-dithiolane-based probes may not be specific TrxR reporters, they might still be valuable for other applications, such as enhanced delivery and non-specific activation of trigger-cargo systems bldpharm.com.

Addressing these challenges is paramount to ensure the reliability and interpretability of data obtained using this compound and to guide the development of truly specific and robust redox probes for future biological and medical applications.

常见问题

Q. What strategies enable the integration of this compound data with orthogonal biomarkers (e.g., ROS levels) to study TrxR’s role in disease pathways?

  • Methodological Answer : Perform co-staining with ROS-sensitive dyes (e.g., DCFH-DA) and analyze spatial-temporal correlations using Pearson’s coefficient. Apply multivariate regression to dissect the contribution of TrxR activity to overall redox homeostasis. Validate in disease models (e.g., cancer or neurodegenerative cells) with genetic or pharmacological TrxR modulation .

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